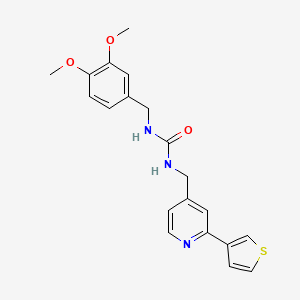

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic small molecule characterized by a urea core substituted with two distinct aromatic moieties: a 3,4-dimethoxybenzyl group and a pyridinylmethyl group bearing a thiophene substituent.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-18-4-3-14(10-19(18)26-2)11-22-20(24)23-12-15-5-7-21-17(9-15)16-6-8-27-13-16/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUTWHJUEPPOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 383.5 g/mol

- CAS Number : 2034397-53-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the thiophene and pyridine moieties enhances its binding affinity, potentially modulating various biological pathways.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For instance, studies utilizing the MTT assay demonstrated significant inhibition of cell viability in various cancer types, suggesting that the compound may induce apoptosis through mitochondrial pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated efficacy against several bacterial strains, indicating potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-parasitic Effects

Recent investigations into the anti-parasitic properties of similar compounds reveal that they can effectively increase reactive oxygen species (ROS) levels in parasites, leading to cell death. This suggests that this compound may share similar properties and could be effective against diseases such as malaria and leishmaniasis .

Study 1: Cytotoxicity Against Cancer Cells

A study conducted on various cancer cell lines evaluated the cytotoxicity of this compound using the MTT assay. The results indicated an EC value below 25 μM for several tested lines, categorizing it as a highly active compound in terms of anticancer properties.

| Cell Line | EC (μM) | Activity Level |

|---|---|---|

| MCF7 (Breast) | 20 | High Activity |

| HeLa (Cervical) | 15 | High Activity |

| A549 (Lung) | 30 | Moderate Activity |

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains, demonstrating significant antibacterial properties.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate Activity |

| Escherichia coli | 32 | Moderate Activity |

Comparison with Similar Compounds

Key Structural Differences:

| Feature | 1-(3,4-Dimethoxybenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline |

|---|---|---|

| Core | Urea linker | Isoquinoline scaffold |

| Aromatic Substituents | Thiophene-pyridine hybrid | 2-Methoxyphenyl-piperidine and additional methoxy groups on isoquinoline |

| Hydrogen-Bonding Capacity | Urea group enables dual H-bond donor/acceptor interactions | Isoquinoline nitrogen and methoxy groups act as H-bond acceptors |

| Lipophilicity | Moderate (thiophene enhances π-π stacking) | High (multiple methoxy and phenyl groups increase hydrophobicity) |

Functional Implications:

- Substituent Effects: The thiophene-pyridine system in the urea derivative could enhance selectivity for PPAR subtypes (e.g., γ vs. α/δ) due to steric and electronic differences from the methoxyphenyl-piperidine group in the isoquinoline analog.

- Pharmacokinetics: The urea compound’s lower lipophilicity relative to the isoquinoline analog might improve aqueous solubility but reduce membrane permeability.

Q & A

Q. How to address batch-to-batch variability in biological activity?

- QA/QC measures :

- Strict reaction monitoring : Use in-line FTIR for real-time intermediate tracking .

- Bioactivity normalization : Include reference compounds (e.g., staurosporine) in each assay plate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.